3-(ethanesulfonyl)-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride 3-(ethanesulfonyl)-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1189878-85-0
VCID: VC5040574
InChI: InChI=1S/C16H19N3O3S2.ClH/c1-3-24(21,22)12-6-4-5-11(9-12)15(20)18-16-17-13-7-8-19(2)10-14(13)23-16;/h4-6,9H,3,7-8,10H2,1-2H3,(H,17,18,20);1H
SMILES: CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C.Cl
Molecular Formula: C16H20ClN3O3S2
Molecular Weight: 401.92

3-(ethanesulfonyl)-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride

CAS No.: 1189878-85-0

Cat. No.: VC5040574

Molecular Formula: C16H20ClN3O3S2

Molecular Weight: 401.92

* For research use only. Not for human or veterinary use.

3-(ethanesulfonyl)-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride - 1189878-85-0

Specification

CAS No. 1189878-85-0
Molecular Formula C16H20ClN3O3S2
Molecular Weight 401.92
IUPAC Name 3-ethylsulfonyl-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Standard InChI InChI=1S/C16H19N3O3S2.ClH/c1-3-24(21,22)12-6-4-5-11(9-12)15(20)18-16-17-13-7-8-19(2)10-14(13)23-16;/h4-6,9H,3,7-8,10H2,1-2H3,(H,17,18,20);1H
Standard InChI Key JRBBEBARZONCED-UHFFFAOYSA-N
SMILES CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C.Cl

Introduction

1. Introduction

3-(ethanesulfonyl)-N-{5-methyl-4H,5H,6H,7H- thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry due to their bioactive properties. The structure incorporates a benzamide moiety linked to a thiazolopyridine scaffold via an ethanesulfonyl group.

Molecular Features

  • Chemical Formula: C15H16ClN3O3S2

  • Molecular Weight: Approximately 389.89 g/mol

  • Functional Groups:

    • Ethanethiol-derived sulfonyl group (-SO2CH2CH3)

    • Benzamide core (-C(O)NH-C6H4)

    • Thiazolopyridine heterocycle with methyl substitution

3. Synthesis Pathway

The synthesis of 3-(ethanesulfonyl)-N-{5-methyl-4H,5H,6H,7H- thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride involves multiple steps:

Stepwise Synthesis

  • Formation of Thiazolopyridine Core:

    • React 2-amino-5-methylpyridine with thioglycolic acid under acidic conditions to form the thiazolopyridine intermediate.

    • Cyclization occurs via condensation reactions.

  • Introduction of Ethanethiol Sulfonyl Group:

    • React ethanesulfonyl chloride with the thiazolopyridine intermediate in the presence of a base (e.g., triethylamine) to yield the ethanesulfonyl derivative.

  • Coupling with Benzamide:

    • The benzoyl chloride derivative is reacted with the ethanesulfonyl-thiazolopyridine intermediate in the presence of a coupling agent (e.g., EDC or DCC) to form the amide bond.

  • Conversion to Hydrochloride Salt:

    • The final product is treated with hydrochloric acid gas or aqueous HCl to yield the hydrochloride salt for enhanced solubility and stability.

4. Analytical Characterization

Spectroscopic Data

  • Infrared (IR):

    • Peaks at ~3300 cm1^{-1} (N-H stretching), ~1680 cm1^{-1} (C=O stretching), and ~1350–1150 cm1^{-1} (S=O stretching).

  • Nuclear Magnetic Resonance (NMR):

    • 1^{1}H NMR: Signals corresponding to aromatic protons (~7–8 ppm), methyl group (~2.5 ppm), and sulfonyl methylene protons (~3 ppm).

    • 13^{13}C NMR: Distinct peaks for carbonyl carbon (~170 ppm) and aromatic carbons (~120–140 ppm).

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z ~390 confirming molecular weight.

5. Potential Applications

Pharmaceutical Relevance

Sulfonamide derivatives like this compound are often investigated for their biological activities due to their ability to interact with enzymes and receptors. Potential applications include:

  • Antibacterial Agents: Sulfonamides are known inhibitors of dihydropteroate synthase in bacterial folate synthesis.

  • Anti-inflammatory Drugs: Structural analogs have shown activity against cyclooxygenase enzymes.

  • Anticancer Research: The benzamide moiety is associated with histone deacetylase inhibition.

Molecular Docking Studies

Preliminary in silico studies suggest that this compound may bind effectively to enzyme active sites due to its polar functional groups and rigid aromatic structure.

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